molecular formula C9H8F2O3 B1414787 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid CAS No. 1027513-97-8

2,2-Difluoro-2-(4-methoxyphenyl)acetic acid

Cat. No.: B1414787
CAS No.: 1027513-97-8
M. Wt: 202.15 g/mol
InChI Key: AVTZQAFEAUPCKL-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 2-(4-methoxyphenyl)acetic acid using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Fluorination: Electrophilic or nucleophilic fluorination to introduce the fluorine atoms.

    Acetic Acid Formation: Final steps to form the acetic acid moiety, often involving oxidation or carboxylation reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents under Friedel-Crafts conditions.

Major Products:

    Oxidation: Phenolic acids or quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure can impart desirable properties such as increased metabolic stability and lipophilicity to target molecules.

Biology and Medicine: This compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and binding affinity of drug candidates. It may be used in the development of anti-inflammatory, analgesic, or anticancer agents.

Industry: In materials science, the compound’s fluorinated structure can be utilized in the design of polymers and coatings with improved chemical resistance and thermal stability.

Comparison with Similar Compounds

    2,2-Difluoro-2-phenylacetic acid: Lacks the methoxy group, which can affect its reactivity and solubility.

    4-Methoxyphenylacetic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    2,2-Difluoro-2-(4-hydroxyphenyl)acetic acid:

Uniqueness: 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid is unique due to the combination of fluorine atoms and a methoxy group, which together influence its chemical reactivity, biological activity, and potential applications. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can improve solubility and electronic properties.

Properties

IUPAC Name

2,2-difluoro-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-2-6(3-5-7)9(10,11)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTZQAFEAUPCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-97-8
Record name 2,2-difluoro-2-(4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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